molecular formula C6H7ClF2N2 B3425276 3,4-Difluorophenylhydrazine hydrochloride CAS No. 40594-37-4

3,4-Difluorophenylhydrazine hydrochloride

Cat. No.: B3425276
CAS No.: 40594-37-4
M. Wt: 180.58 g/mol
InChI Key: QTEJTSFVIILHJJ-UHFFFAOYSA-N
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Description

3,4-Difluorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H7ClF2N2 and a molecular weight of 180.58 g/mol . It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a hydrazine group, making it a valuable intermediate in various chemical syntheses. This compound is typically found as a white or light yellow powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylhydrazine hydrochloride can be synthesized through the reaction of 3,4-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same basic reaction but is scaled up to accommodate larger quantities. The reaction mixture is often subjected to rigorous purification processes, including recrystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Difluorophenylhydrazine hydrochloride is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3,4-difluorophenylhydrazine hydrochloride exerts its effects involves the interaction of the hydrazine group with various molecular targets. This interaction can lead to the inhibition of specific enzymes or the modification of protein structures, thereby affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3,4-Difluorophenylhydrazine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical behavior and its suitability for different applications .

Properties

IUPAC Name

(3,4-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEJTSFVIILHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961006
Record name (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40594-37-4, 875664-54-3
Record name (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-difluorophenyl)hydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 40594-37-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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